Fluoroboric acid diethyl ether complex

Catalog No.
S3137091
CAS No.
67969-82-8
M.F
C4H11BF4O
M. Wt
161.93
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoroboric acid diethyl ether complex

CAS Number

67969-82-8

Product Name

Fluoroboric acid diethyl ether complex

IUPAC Name

ethoxyethane;trifluoroborane;hydrofluoride

Molecular Formula

C4H11BF4O

Molecular Weight

161.93

InChI

InChI=1S/C4H10O.BF3.FH/c1-3-5-4-2;2-1(3)4;/h3-4H2,1-2H3;;1H

InChI Key

XFHGDBFMJCLEOW-UHFFFAOYSA-N

SMILES

B(F)(F)F.CCOCC.F

Solubility

not available

Catalyst in Organic Synthesis:

One of the most prominent applications of fluoroboric acid diethyl ether complex lies in organic synthesis. Due to its Lewis acidic nature, the complex acts as a potent catalyst for various reactions. Notably, it demonstrates high efficiency in carbohydrate protection reactions []. These reactions are crucial for selectively modifying specific functional groups on sugar molecules, which is essential for synthesizing complex carbohydrates with desired properties.

For instance, research has shown the effectiveness of this complex in protecting hydroxyl groups on carbohydrates during glycosylation reactions []. This protection ensures that the reaction only occurs at the desired site, leading to the formation of precisely targeted carbohydrate structures.

Synthesis of Fluorinated Compounds:

Fluoroboric acid diethyl ether complex plays a role in the synthesis of fluorinated compounds. The presence of the tetrafluoroboric acid (HBF4) unit within the complex provides a readily available source of fluorine ions. These ions can participate in reactions with various organic substrates, facilitating the incorporation of fluorine atoms into their structures [].

One example involves the preparation of 4-fluoropiperidines, which are a class of heterocyclic compounds with potential applications in medicinal chemistry []. The complex acts as a catalyst in the reaction between aldehydes and N-tosyl homoallylamine, promoting the introduction of a fluorine atom at the desired position on the piperidine ring.

Applications in Electrochemistry:

Beyond organic synthesis, fluoroboric acid diethyl ether complex finds utility in electrochemistry. Its unique properties make it suitable as an ion source for various electrochemical applications. The complex readily dissociates in solution, releasing the tetrafluoroborate anion (BF4-) which serves as a non-coordinating electrolyte [].

Dates

Modify: 2023-08-18

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